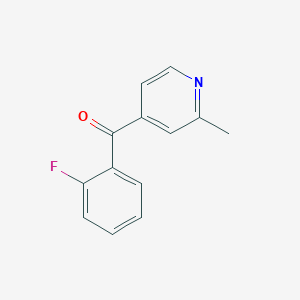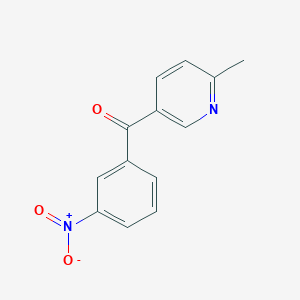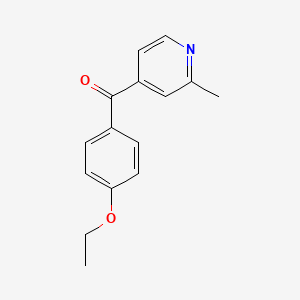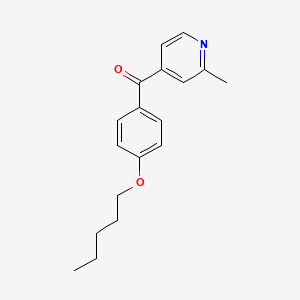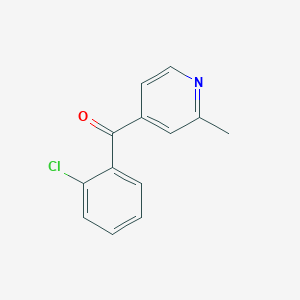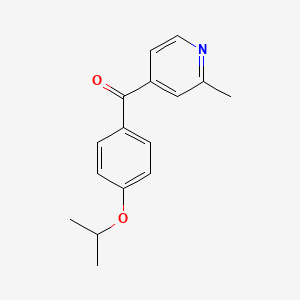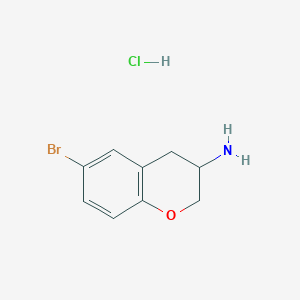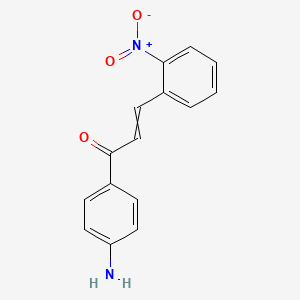
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one, commonly referred to as 4-APN, is an organic compound used in scientific research and laboratory experiments. It is a colorless solid with the molecular formula C11H10N2O2 and a molecular weight of 198.2 g/mol. 4-APN is a nitro-aromatic compound, which is known to have a wide range of applications in scientific research.
Applications De Recherche Scientifique
Photophysical Properties
The study of solvent polarity effects on the photophysical properties of chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO), provides valuable insights. The research shows bathochromic shifts from non-polar to polar solvents for these molecules due to intramolecular charge transfer interactions. This indicates a significant difference in dipole moment between the ground and excited states, suggesting these molecules are more stabilized in the singlet excited state than the ground state. Such findings are crucial for understanding the photophysical behavior of similar compounds (Kumari, Varghese, George, & Sudhakar, 2017).
Corrosion Inhibition
Another application is found in the field of corrosion inhibition. The compound (2E)-3-(4-aminophenyl)-1-(biphenyl-4-yl) prop-2-en-1-one (BNH) has been investigated for its efficacy in inhibiting the corrosion of mild steel in hydrochloric acid medium. This research demonstrates the potential of such compounds in extending the life of metals by preventing corrosion, a significant concern in various industries (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Antioxidant Activity
Chalcones derivatives, including similar compounds, have been studied for their antioxidant properties. One study synthesized and characterized three 2'-aminochalcone derivatives and assessed their antioxidant activity in vitro. Such research is critical for developing new antioxidants, which are essential in mitigating oxidative stress-related diseases (Sulpizio, Roller, Giester, & Rompel, 2016).
Molecular and Crystal Structures
Research on the crystal and molecular structures of compounds, such as symmetric vinamidinium salts containing similar structural elements, reveals details about their molecular geometry and properties. These insights can be valuable for the design of materials with specific optical or electronic characteristics (Sridhar, Lokanath, Prasad, Begum, & Suma, 2002).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHYNMOEIHTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



